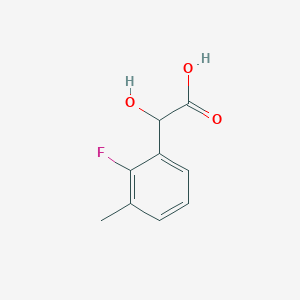

2-(2-fluoro-3-methylphenyl)-2-hydroxyaceticacid

Description

2-(2-Fluoro-3-methylphenyl)-2-hydroxyacetic acid is a mandelic acid derivative featuring a phenyl ring substituted with a fluorine atom at the ortho position (C2) and a methyl group at the meta position (C3). Its molecular formula is C₉H₉FO₃, with a molecular weight of 184.16 g/mol.

Properties

IUPAC Name |

2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-3-2-4-6(7(5)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUYXNOUZOFSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C(=O)O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214372-73-2 | |

| Record name | 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-3-methylbenzaldehyde with a suitable nucleophile, followed by oxidation to introduce the hydroxyacetic acid group. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

In industrial settings, the production of 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or other reduced derivatives.

Substitution: Amines or thiols substituted derivatives.

Scientific Research Applications

2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid with structurally related compounds, emphasizing substituent positions, molecular properties, and synthesis yields:

Key Trends and Research Findings

Electronic Effects: Fluorine Substitution: Fluorine at ortho (C2) or para (C4) positions enhances electron-withdrawing effects, increasing acidity. For example, 4-fluoromandelic acid (pKa ~3.1) is more acidic than non-fluorinated analogs due to resonance stabilization of the conjugate base . Methyl vs. Hydroxyl Groups: The methyl group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to 2-(2-fluoro-3-hydroxyphenyl)acetic acid (logP ~0.9), which has a polar hydroxyl group .

Stereochemical Influence :

- Chiral analogs like (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid exhibit enantiomer-specific biological activity, such as binding to human GABA transporters (hGAT3) . The target compound’s stereochemistry (if chiral) could similarly affect its pharmacokinetics.

Synthesis Yields :

- Substituent steric bulk impacts yields. For example, (S)-2-((S)-1-benzylpyrrolidin-2-yl)-2-hydroxyacetic acid achieves 89% yield due to minimal steric hindrance, while bulky biphenyl derivatives yield 32–39% . The target compound’s methyl group may moderately reduce yield compared to simpler analogs.

Biological and Industrial Relevance :

Biological Activity

2-(2-Fluoro-3-methylphenyl)-2-hydroxyacetic acid, a fluorinated derivative of hydroxyacetic acid, has garnered attention for its potential biological activities. Its unique structure, featuring a fluorine atom and a hydroxy group, suggests promising interactions with various biological targets, making it a candidate for therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : CHFO

- Molecular Weight : Approximately 198.19 g/mol

- Structural Features :

- Hydroxy group (-OH) enhances hydrogen bonding capabilities.

- Fluorine atom increases lipophilicity and metabolic stability.

The biological activity of 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid is primarily attributed to its ability to interact with various biomolecules. The hydroxy group can form hydrogen bonds with proteins and enzymes, while the fluorine atom may enhance binding affinity due to its electronegativity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as anti-inflammatory and analgesic properties.

Biological Activity Overview

Research has indicated several key areas of biological activity for this compound:

- Anti-inflammatory Effects : Studies suggest that the compound exhibits significant anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Cytotoxicity in Cancer Cells : Fluorinated derivatives have shown potent cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy. The fluorination appears to enhance the compound's efficacy compared to non-fluorinated analogs .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer and metabolic disorders .

Case Studies and Experimental Data

Recent studies have provided quantitative data on the biological activity of 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid. Below is a summary table highlighting key findings from various research efforts:

Detailed Mechanistic Insights

- Anti-inflammatory Mechanism : The compound's hydroxy group facilitates interactions with inflammatory mediators, potentially blocking their signaling pathways.

- Cytotoxic Mechanism : In glioblastoma multiforme (GBM) models, the compound inhibited glycolysis by modulating hexokinase activity, which is crucial for cancer cell metabolism .

- Enzyme Interaction : The fluorine atom contributes to the compound's ability to bind effectively to target enzymes, enhancing its inhibitory effects compared to non-fluorinated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.